

Confirming SGC-CBP30 Activity: A Guide to Orthogonal Assays

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Compound of Interest

Compound Name: *Sgc-cbp30*
CAS No.: 1613695-14-9
Cat. No.: B15604191

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For researchers, scientists, and drug development professionals, rigorous validation of a chemical probe's activity is paramount. This guide provides a comprehensive comparison of orthogonal assays to confirm the cellular and biochemical activity of **SGC-CBP30**, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.

SGC-CBP30 operates by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby displacing these transcriptional coactivators from chromatin. This disruption of protein-protein interaction leads to the modulation of gene expression programs regulated by CBP/p300. To provide robust evidence of **SGC-CBP30**'s mechanism of action and cellular efficacy, a multi-pronged approach utilizing assays that interrogate different aspects of its biological function is essential.

This guide details key orthogonal assays, presents comparative data for **SGC-CBP30** and other CBP/p300 inhibitors, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of **SGC-CBP30** and Other CBP/p300 Inhibitors

The following tables summarize the potency of **SGC-CBP30** in comparison to other well-characterized CBP/p300 inhibitors, I-CBP112 (a bromodomain inhibitor) and C646 (a HAT inhibitor), across a range of orthogonal assays.

Table 1: Target Engagement and Biochemical Assays

Assay Type	SGC-CBP30	I-CBP112	C646	Principle
AlphaScreen (IC50)	21 nM (CBP)[1]	170 nM (CBP)[2]	Not Applicable	Measures disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.
Isothermal Titration Calorimetry (Kd)	21 nM (CBP)	151 nM (CBP)[1]	Not Applicable	Directly measures the binding affinity between the compound and the target protein by quantifying heat changes.
NanoBRET (EC50)	280 nM (CBP)[3]	240 nM (CBP)[3]	Not Applicable	A cellular proximity-based assay that measures the displacement of a fluorescent tracer from the target protein by the inhibitor in live cells.
Cellular Thermal Shift Assay (CETSA)	Stabilizes CBP/p300	Stabilizes CBP/p300	Does not stabilize CBP/p300	Measures the change in thermal stability of the target protein in cells upon compound binding.

Biochemical HAT Assay (Ki)	Not Applicable	Not Applicable	400 nM (p300) ^[1]	Measures the direct inhibition of the histone acetyltransferase (HAT) catalytic activity of p300/CBP.
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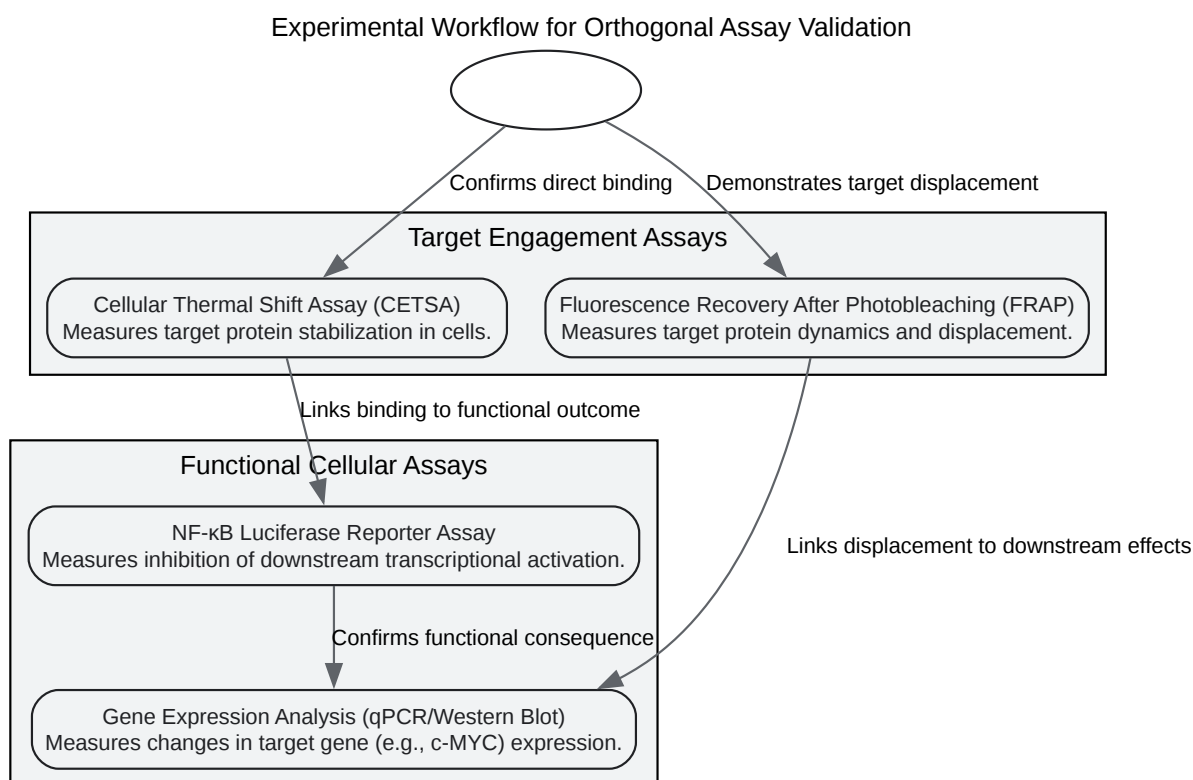
Table 2: Cellular and Functional Assays

Assay Type	SGC-CBP30	I-CBP112	C646	Principle
FRAP (Fluorescence Recovery After Photobleaching)	Accelerates FRAP recovery	Accelerates FRAP recovery	No direct effect	Measures the mobility of fluorescently tagged CBP/p300 in the nucleus; displacement by an inhibitor increases the mobile fraction.
NF-κB Reporter Assay (IC50)	Potent Inhibition	Potent Inhibition	Potent Inhibition	Measures the inhibition of NF-κB-driven luciferase expression upon stimulation (e.g., with TNF-α).
c-MYC Expression (IC50)	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction	Quantifies the reduction of the oncogenic transcription factor c-MYC, a downstream target of CBP/p300.
IRF4 Expression (IC50)	Dose-dependent reduction	Dose-dependent reduction	Not reported	Measures the reduction of the transcription factor IRF4, particularly relevant in multiple myeloma.

Cell Viability (GI50)	< 3 μ M (in sensitive lines)[3]	< 3 μ M (in sensitive lines)[3]	Varies by cell line	Assesses the overall effect of the inhibitor on cell growth and proliferation.
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Signaling Pathways and Experimental Workflows

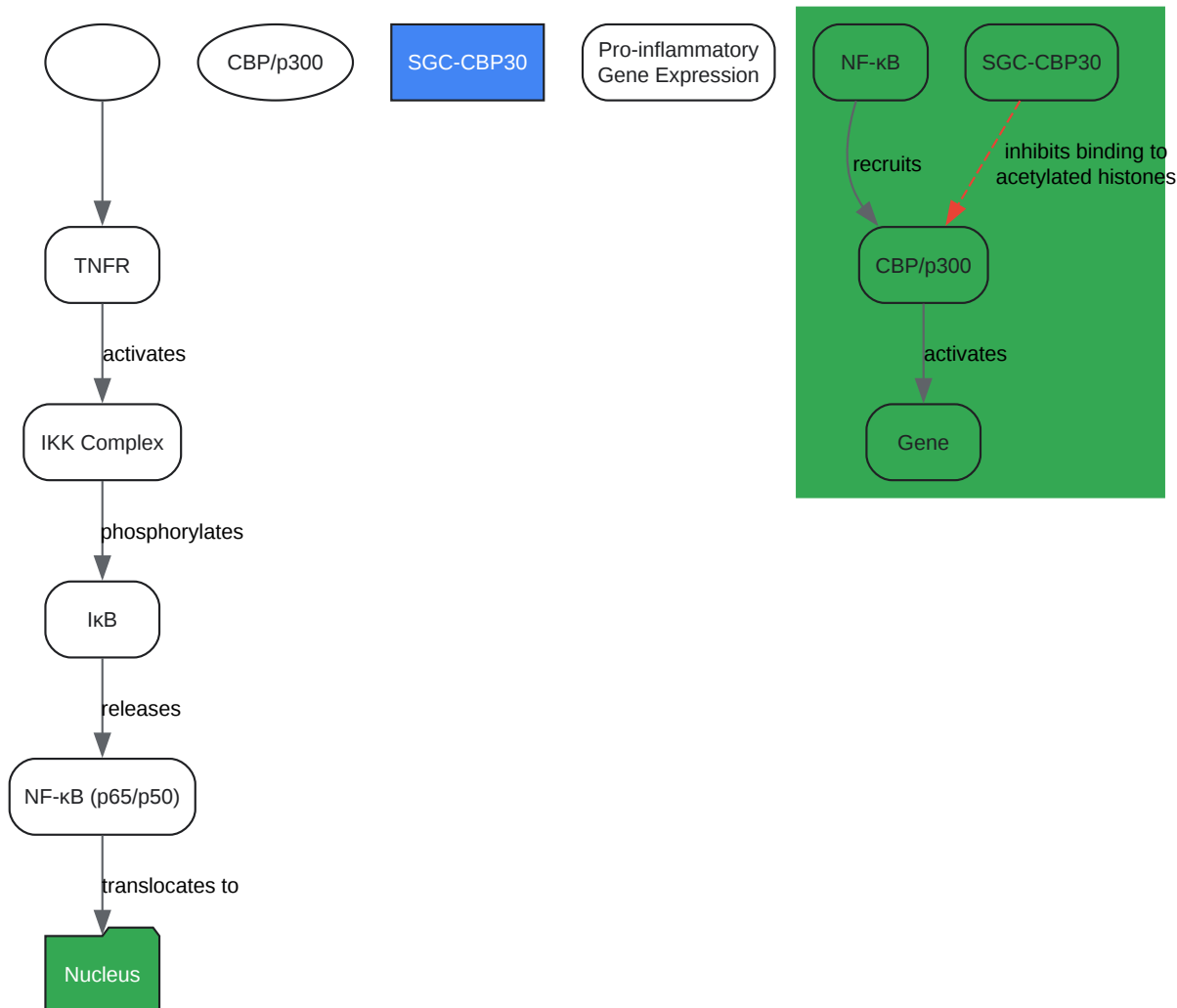
To understand the context of **SGC-CBP30**'s activity, it is crucial to visualize the signaling pathways it modulates and the workflows of the assays used for its validation.



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Figure 1: Logical relationship of orthogonal assays for **SGC-CBP30** validation.

CBP/p300 in the NF-κB Signaling Pathway



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